molecular formula C₃₈H₅₇N₁₃O₁₃ B1151586 Methotrexyl Tobramycin Amide Formate

Methotrexyl Tobramycin Amide Formate

Cat. No.: B1151586
M. Wt: 903.94
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Methotrexyl Tobramycin Amide Formate is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:

    Formation of the core structure: This step involves the cyclization of precursor molecules to form the oxan and cyclohexyl rings.

    Functional group introduction: Amino, hydroxyl, and carboxyl groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction.

    Final assembly: The final step involves the coupling of different fragments to form the complete molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialized materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methotrexyl Tobramycin Amide Formate lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C₃₈H₅₇N₁₃O₁₃

Molecular Weight

903.94

Origin of Product

United States

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